BenchChemオンラインストアへようこそ!

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate

CB2 receptor agonism Screening hit characterization Lead optimization benchmark

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate (CAS 666260-76-0) is a pyrimidine-5-carboxylate ester bearing a 2,4-dichlorophenylamino group at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine ring. With a molecular formula of C₁₃H₈Cl₂F₃N₃O₂ and a molecular weight of 366.12 g/mol , this compound was disclosed by GlaxoSmithKline as the initial screening hit (compound in a program targeting selective CB2 receptor agonists for inflammatory pain.

Molecular Formula C13H8Cl2F3N3O2
Molecular Weight 366.12 g/mol
CAS No. 666260-76-0
Cat. No. B154717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate
CAS666260-76-0
SynonymsMethyl 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate
Molecular FormulaC13H8Cl2F3N3O2
Molecular Weight366.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2F3N3O2/c1-23-11(22)7-5-19-12(21-10(7)13(16,17)18)20-9-3-2-6(14)4-8(9)15/h2-5H,1H3,(H,19,20,21)
InChIKeyLIUZPQIQPGEOQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate (CAS 666260-76-0): Core Identity and Procurement-Relevant Profile


Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate (CAS 666260-76-0) is a pyrimidine-5-carboxylate ester bearing a 2,4-dichlorophenylamino group at the 2-position and a trifluoromethyl group at the 4-position of the pyrimidine ring [1]. With a molecular formula of C₁₃H₈Cl₂F₃N₃O₂ and a molecular weight of 366.12 g/mol , this compound was disclosed by GlaxoSmithKline as the initial screening hit (compound 1) in a program targeting selective CB2 receptor agonists for inflammatory pain [2]. It is the direct synthetic precursor to GW842166X (CAS 666260-75-9), a CB2 agonist that advanced to Phase II clinical trials for osteoarthritis and dental pain [2]. The compound is commercially available as a research chemical from multiple vendors, typically at ≥95% purity, with recommended long-term storage at -20°C .

Why Generic Substitution Fails for Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate in CB2 Agonist Synthesis Programs


Procurement of close-in analogs or alternative intermediates of this pyrimidine-5-carboxylate ester cannot reproduce the specific synthetic trajectory that led from screening hit to clinical candidate. The free carboxylic acid analog (CAS 666260-42-0, MW 352.1) lacks the ester protecting group required for the saponification–amide coupling sequence that yields GW842166X [1]. The chloro precursor methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6, MW 240.57) has not yet undergone the critical 2,4-dichloroaniline displacement step, requiring additional synthetic investment and purification . The final amide drug candidate GW842166X (CAS 666260-75-9, MW 449.25) is a structurally distinct molecule whose CB2 EC50 of 63 nM (human) and 91 nM (rat) [2] renders it unsuitable as a synthetic intermediate for further SAR exploration. Each of these compounds occupies a different position along the patented synthetic route, and their interchangeability in medicinal chemistry workflows is precluded by differences in reactivity, molecular weight, and functional group identity. The quantitative differentiation evidence below establishes precisely where the target methyl ester provides verifiable advantage over each comparator.

Product-Specific Quantitative Evidence Guide for Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate


CB2 Receptor Agonist Potency: Target Methyl Ester vs. Final Amide Drug Candidate GW842166X

The target methyl ester (compound 1) was identified as the initial screening hit in GSK's CB2 agonist program, displaying submicromolar potency at the human CB2 receptor with an EC50 of 630 nM and partial agonist efficacy of 55% relative to the full agonist HU210, while showing no detectable agonist activity at the human CB1 receptor at concentrations up to 30 µM [1]. In contrast, the optimized clinical candidate GW842166X (compound 35, CAS 666260-75-9) achieved a human CB2 EC50 of 63 nM with 95% efficacy and a rat CB2 EC50 of 91 nM with 100% efficacy [2]. The 10-fold difference in CB2 potency between the methyl ester screening hit and the final amide candidate provides a quantifiable benchmark for SAR studies. The methyl ester's partial agonist profile (55% efficacy) contrasts with the full agonist profile of GW842166X (95–100% efficacy), offering a distinct pharmacological tool for probing efficacy-dependent CB2 signaling [1] [2].

CB2 receptor agonism Screening hit characterization Lead optimization benchmark

Synthetic Intermediate Efficiency: Target Methyl Ester vs. Chloro Precursor (CAS 175137-27-6)

In the patented synthetic route, the target methyl ester is prepared by refluxing methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6, MW 240.57) with 2,4-dichloroaniline in 1,4-dioxane for 7 hours [1]. The chloro precursor lacks the 2,4-dichlorophenylamino pharmacophore that is essential for CB2 activity; its molecular weight is 240.57 g/mol vs. 366.12 g/mol for the target ester [2] [3]. Procuring the chloro precursor instead of the target methyl ester adds one synthetic step (nucleophilic aromatic substitution), requires sourcing of 2,4-dichloroaniline, and necessitates additional purification to remove excess aniline reagent. Subsequent saponification of the target methyl ester yields the carboxylic acid intermediate (CAS 666260-42-0, MW 352.1) [1], which is then converted to GW842166X via amide coupling.

Synthetic route efficiency Intermediate procurement Medicinal chemistry workflow

Functional Group Differentiation: Methyl Ester vs. Free Carboxylic Acid Intermediate (CAS 666260-42-0)

The target methyl ester (MW 366.12) and its saponification product, 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0, MW 352.1), differ by a single methyl group (ΔMW = 14.02) but exhibit fundamentally different physicochemical and reactivity profiles . The methyl ester is a neutral species amenable to normal-phase silica gel chromatography, whereas the free carboxylic acid (pKa ~7.23, logP ~2.35, water solubility ~0.121 mg/mL) [1] requires ion-suppression or ion-pairing techniques for chromatographic purification and may exhibit variable solubility in organic solvents depending on ionization state. In the patent synthesis, the methyl ester is deliberately retained as a protected form until saponification immediately precedes amide coupling; premature procurement of the free acid introduces a reactive carboxyl group that can undergo unintended side reactions (e.g., decarboxylation, salt formation) during storage or subsequent transformations [2].

Ester vs. acid reactivity Synthetic intermediate handling Chromatographic purification

CB2 vs. CB1 Selectivity Window: Target Methyl Ester Compared Across the Pyrimidine Ester Series

The target methyl ester (compound 1) exhibited no significant agonist activity at the human CB1 receptor at concentrations up to 30 µM, yielding a CB1/CB2 selectivity ratio of >47-fold based on its CB2 EC50 of 630 nM [1]. This selectivity profile is consistent across the entire pyrimidine ester/amide series reported in the Giblin 2007 paper, where all analogues except compound 38 (3,4-dichloroanilino analog, which showed ~10% CB1 efficacy at 2 µM) were inactive at CB1 up to 30 µM [2]. The methyl ester's CB2 selectivity window is therefore not unique within the series but represents a class-level property of the 2-(substituted phenylamino)-4-trifluoromethylpyrimidine-5-carboxylate/carboxamide scaffold [1] [2]. For comparison, the clinical candidate GW842166X maintained this selectivity while achieving substantially higher CB2 potency [2].

CB2 selectivity Cannabinoid receptor profiling Off-target liability

Purity and Storage Specifications: Target Methyl Ester vs. Typical Research-Grade Intermediates

Commercial listings for the target methyl ester report a typical purity of 95% , with recommended long-term storage at -20°C . The compound is supplied as a research chemical with full quality assurance documentation including Certificate of Analysis upon request . The structurally related free carboxylic acid (CAS 666260-42-0) and the final amide GW842166X (CAS 666260-75-9) are also commercially available, but the methyl ester occupies a unique procurement position as the highest-volume synthetic intermediate in the published route, having been prepared on a 107 g scale in the patent examples for subsequent saponification [1]. This scale precedent provides confidence in supply reliability for medicinal chemistry programs requiring multi-gram quantities.

Compound procurement Purity specification Storage stability

Best Research and Industrial Application Scenarios for Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate


CB2 Agonist Lead Optimization: SAR Expansion at the Ester/Amide Position

For medicinal chemistry programs building on the GW842166X scaffold, the target methyl ester serves as the universal late-stage intermediate for amide diversification. Following the published route, saponification of the methyl ester (KOH/MeOH, reflux) yields the carboxylic acid, which can be coupled with diverse amines (EDC/HOBt or HATU) to generate amide libraries [1]. This route was used to prepare all 46 analogs in the Giblin 2007 paper, including the clinical candidate GW842166X [1]. Procuring the methyl ester rather than the free acid ensures that the ester group remains intact during storage, preventing premature carboxylate reactivity or salt formation that could compromise subsequent coupling efficiency.

CB2 Partial Agonist Tool Compound for Efficacy-Dependent Signaling Studies

The target methyl ester (compound 1) is a confirmed partial agonist at the human CB2 receptor with an EC50 of 630 nM and 55% efficacy relative to HU210, while showing no CB1 activity at concentrations up to 30 µM [1]. In contrast, GW842166X is a full agonist (95–100% efficacy) [1]. This efficacy difference makes the methyl ester a valuable pharmacological tool for dissecting CB2 signaling pathways where partial vs. full agonism may produce distinct downstream effects (e.g., β-arrestin recruitment bias, receptor desensitization). Its micromolar potency also provides a useful low-affinity reference point for calibrating assay sensitivity in CB2 screening cascades [1].

Process Chemistry Development and Scale-Up Feasibility Studies

The patent literature describes the synthesis of this methyl ester at a 107 g scale via condensation of methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with 2,4-dichloroaniline in dioxane [2]. This scale precedent, combined with the compound's defined physicochemical properties (MW 366.12, neutral ester), makes it suitable for process chemistry studies evaluating reaction robustness, impurity profiling, and crystallization conditions. For CROs and pharmaceutical development groups, the methyl ester represents the highest-volume intermediate in the GW842166X synthetic route and is therefore the logical starting point for process optimization and cost-of-goods analysis [2].

Cannabinoid Receptor Selectivity Profiling and Counter-Screen Reference

The target methyl ester's inactivity at the human CB1 receptor at concentrations up to 30 µM (CB2/CB1 selectivity >47-fold) has been experimentally confirmed in recombinant yeast-based assays [1]. This selectivity profile, shared across the pyrimidine scaffold series, establishes the compound as a selectivity-positive control for CB2-focused screening panels. When evaluating novel CB2 ligand chemotypes, the methyl ester can serve as a benchmark for scaffold-level selectivity, helping to distinguish true CB2-selective hits from compounds whose apparent selectivity arises merely from low potency at both receptors [1].

Quote Request

Request a Quote for Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.